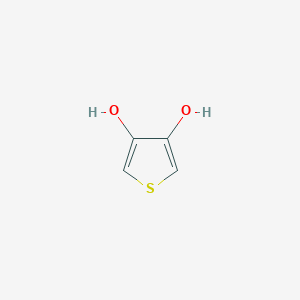

Thiophene-3,4-diol

Vue d'ensemble

Description

Thiophene-3,4-diol is a derivative of Thiophene, which is the simplest sulfur-containing aromatic compound . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives are synthesized through various methods. The Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

The molecular structure of Thiophene-3,4-diol has been theoretically investigated based on the methods of density functional theory and time-dependent density functional theory .Chemical Reactions Analysis

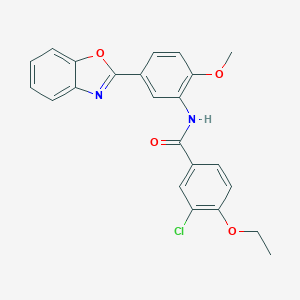

The unusual emission spectrum of 2,5-bis (benzoxazol-2-yl)thiophene-3,4-diol is due to the presence of two excited-state intramolecular proton transfer (ESIPT) sites that give rise to three non-equivalent tautomers .Physical And Chemical Properties Analysis

Thiophene closely resembles benzene in its chemical and physical properties . More specific physical and chemical properties of Thiophene-3,4-diol could not be found in the available resources.Applications De Recherche Scientifique

Synthesis of Derivatives for Organic Semiconductors : Thiophene derivatives, like 3,4-ethylenedithiothiophene (EDTT), are synthesized for their application in creating conjugated copolymers, which are essential for organic semiconductor development (Al-jumaili & Woodward, 2017).

Electrochromic Properties in Copolymers : Copolymers based on thiophene derivatives exhibit significant electrochromic properties, useful in applications like smart windows and displays (Ouyang et al., 2011).

Versatile Building Block in Chemical Synthesis : Compounds like 3,4-bis(trimethylsilyl)thiophene serve as versatile building blocks for constructing a wide range of thiophene derivatives, highlighting the adaptability of thiophene chemistry (Ye & Wong, 1997).

High Surface Area Polymers for Electronics : Thiophene-derived conjugated microporous polymers, with high surface areas, suggest potential applications in fields like organic electronics or optoelectronics (Jiang et al., 2010).

Biological Activity and Pharmaceutical Potential : Substituted thiophenes exhibit a wide range of biological activities, making them candidates for pharmaceutical applications (Nagaraju et al., 2018).

Transparent Conducting Polymers : Thiophene derivatives are used to produce new transparent conducting polymers, crucial for applications in electronics (Bolognesi et al., 1988).

Antimicrobial Applications : Thiophene derivatives have been shown to possess antimicrobial properties, indicating potential for use in healthcare and sanitation (Kheder & Mabkhot, 2012).

Functional Additives in Lithium Ion Batteries : Thiophene derivatives are examined as novel functional additives to improve the performance of lithium-ion batteries, highlighting their role in energy storage technologies (Xia et al., 2015).

Mécanisme D'action

Mode of Action

The mode of action of Thiophene-3,4-diol involves an excited-state double-proton transfer mechanism . This process is facilitated by the strengthening of the intramolecular hydrogen bond in the first excited state . The frontier molecular orbitals analysis illustrates that the nature of the hydrogen bond enhancement lies in the charge redistribution upon photo-excitation .

Biochemical Pathways

It’s known that thiophene derivatives play a vital role in medicinal chemistry to improve advanced compounds with a variety of biological effects .

Result of Action

The compound’s excited-state double-proton transfer mechanism has been theoretically investigated .

Safety and Hazards

Propriétés

IUPAC Name |

thiophene-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O2S/c5-3-1-7-2-4(3)6/h1-2,5-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPKQTNAUFAZSIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433068 | |

| Record name | Thiophene-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14282-59-8 | |

| Record name | 3,4-Thiophenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14282-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes the emission spectrum of BBTP so unique?

A: BBTP exhibits a complex emission spectrum due to the presence of two ESIPT sites within its molecular structure []. This leads to the formation of three distinct tautomers in the excited state: the initial double enol form, a single ESIPT enol-keto tautomer, and a double ESIPT structure. Each tautomer contributes to the overall emission spectrum, resulting in multiple emission peaks.

Q2: How does computational chemistry help in understanding the ESIPT process in BBTP?

A: Theoretical studies employing Time-Dependent Density Functional Theory (TD-DFT) have provided valuable insights into the ESIPT mechanism of BBTP [, , , ]. These simulations, often coupled with post-Hartree-Fock methods like ADC(2) and CC2, allow researchers to model the electronic transitions and energy landscapes associated with the proton transfer process. Furthermore, incorporating solvent polarization models into these calculations helps elucidate the impact of the surrounding environment on the ESIPT dynamics [].

Q3: Can the ESIPT process in BBTP be manipulated?

A: Research suggests that modifying the BBTP structure through the introduction of electron-donating or electron-withdrawing groups can influence its ESIPT behavior [, ]. These modifications can alter the electron density distribution within the molecule, impacting the relative energies of the different tautomers and ultimately affecting the emission properties. This tunability makes BBTP derivatives promising candidates for applications requiring specific fluorescence profiles.

Q4: Has BBTP been explored for biological applications?

A: Yes, a water-soluble derivative of BBTP, BBT-mPEG, has been synthesized by conjugating BBTP with methoxypolyethylene glycol (mPEG) []. This modification significantly enhances the water solubility of the parent compound while maintaining its blue fluorescence (λem = 445 nm). BBT-mPEG exhibits low cytotoxicity and good photostability in a wide pH range, making it suitable for fluorescence imaging of living cells [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B183142.png)

![N-[(5-bromo-2-methoxyphenyl)methyl]cyclohexanamine](/img/structure/B183146.png)

![2-Methylimidazo[1,2-a]pyridin-5-amine](/img/structure/B183155.png)

![2-(4-Chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B183160.png)